physicochemical properties of Sodium 4-vinylbenzoate
physicochemical properties of Sodium 4-vinylbenzoate
An In-depth Technical Guide to the Physicochemical Properties of Sodium 4-vinylbenzoate
Authored by a Senior Application Scientist
Abstract
Sodium 4-vinylbenzoate (NaVBA) is a functionalized styrenic monomer that serves as a critical building block in the synthesis of advanced polymers and functional materials. Its unique bifunctional nature, possessing both a polymerizable vinyl group and an ionizable carboxylate group, makes it indispensable for creating materials with tailored properties such as pH-responsiveness, hydrophilicity, and ionic conductivity. This guide provides a comprehensive examination of the core , offering field-proven insights into its characterization and application. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry who require a deep, practical understanding of this versatile monomer.
Core Molecular and Physical Properties
Sodium 4-vinylbenzoate is the sodium salt of 4-vinylbenzoic acid. The neutralization of the carboxylic acid group with sodium hydroxide dramatically enhances its solubility in aqueous media while preserving the reactive vinyl moiety for polymerization.[1] This transformation is fundamental to its utility in aqueous polymerization systems, such as emulsion or solution polymerization.
The parent acid, 4-vinylbenzoic acid, is a crystalline solid with a melting point of 142-144 °C and limited water solubility, highlighting the profound impact of salt formation on the compound's physical behavior.[1][2][3]
Data Presentation: Key Physicochemical Properties
The essential properties of Sodium 4-vinylbenzoate and its parent acid are summarized below for direct comparison.
| Property | Sodium 4-vinylbenzoate | 4-Vinylbenzoic Acid (Parent Acid) | Source(s) |
| IUPAC Name | sodium 4-ethenylbenzoate | 4-ethenylbenzoic acid | [4][5] |
| Synonyms | Sodium p-vinylbenzoate, NaVBA | p-Carboxystyrene, PVBA | [4][6][7] |
| CAS Number | 77124-40-4 | 1075-49-6 | [4][8] |
| Molecular Formula | C₉H₇NaO₂ | C₉H₈O₂ | [1][4] |
| Molecular Weight | 170.14 g/mol | 148.16 g/mol | [1][4][5] |
| Appearance | Typically a white to off-white solid | Almost white to beige crystalline powder | [2][3] |
| Melting Point | Not widely reported | 142-144 °C | [1][2] |
| Solubility | High solubility in polar solvents (e.g., water) | Low solubility in water; soluble in methanol, dichloromethane | [1][2][3][7] |
| pKa (of conjugate acid) | 4.24 (Predicted) | 4.24 (Predicted) | [2][3][9] |
| Canonical SMILES | C=CC1=CC=C(C=C1)C(=O)[O-].[Na+] | C=CC1=CC=C(C=C1)C(=O)O | [1][7] |
Spectroscopic and Chemical Profile
Chemical Reactivity and Stability
The reactivity of Sodium 4-vinylbenzoate is dominated by its vinyl group. It readily participates in polymerization reactions, and its styrenic nature allows it to be polymerized via radical, anionic, or cationic mechanisms. This makes it highly versatile for incorporation into a wide range of polymer backbones. It is a key monomer in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined polyelectrolytes and block copolymers.[1]
Storage and Handling: The parent acid is noted to be light-sensitive and should be stored in a cool, dry place.[2] For the sodium salt, storage at low temperatures (e.g., -20°C) is also recommended to prevent premature polymerization of the vinyl group, especially for long-term storage.
Spectroscopic Fingerprints
Spectroscopic analysis is essential for confirming the identity and purity of NaVBA.
-
¹H NMR Spectroscopy: Confirms the presence of the vinyl group (typically with signals between 5-7 ppm) and the aromatic protons on the benzene ring (around 7-8 ppm). The integration of these signals provides a quantitative measure of the molecule's integrity.
-
Infrared (IR) Spectroscopy: Key vibrational bands include the C=C stretch of the vinyl group (~1630 cm⁻¹) and the strong asymmetric and symmetric stretches of the carboxylate group (COO⁻), typically found in the 1550-1610 cm⁻¹ and 1360-1450 cm⁻¹ regions, respectively. The absence of the broad O-H stretch (~3000 cm⁻¹) and the C=O stretch (~1700 cm⁻¹) of the carboxylic acid confirms the salt formation.
-
UV-Vis Spectroscopy: The conjugated system of the benzene ring and the vinyl group gives rise to a characteristic UV absorbance. This property is useful for quantitative analysis, such as determining concentration in solution using the Beer-Lambert law.
Experimental Protocols for Core Property Determination
The following protocols are foundational for characterizing Sodium 4-vinylbenzoate and similar functional monomers. The causality behind each step is explained to provide a deeper understanding beyond simple instruction.
Protocol 1: Determination of Aqueous Solubility via the Shake-Flask Method
Principle: This equilibrium-based method determines the saturation concentration of a compound in a solvent at a specific temperature. It is the gold standard for solubility measurement due to its directness and reliability.
Methodology:
-
Preparation: Add an excess amount of Sodium 4-vinylbenzoate to a known volume of deionized water in a sealed, airtight container (e.g., a screw-cap vial). The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for a prolonged period (typically 24-48 hours). This duration is necessary to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of particulate matter, which would falsely elevate the measured concentration, the supernatant must be clarified. Centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) is the most robust method.[10]
-
Quantification: Accurately dilute a known volume of the clear, saturated filtrate. Analyze its concentration using a validated analytical technique like UV-Vis spectrophotometry or HPLC.[10] A pre-established calibration curve with standards of known concentrations is required for accurate quantification.
-
Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature.
Diagram: Solubility Determination Workflow
Caption: Logical workflow for determining pKa via potentiometric titration.
Protocol 3: Characterization by UV-Vis Spectrophotometry
Principle: This technique measures the absorbance of ultraviolet or visible light by a sample. It is commonly used for quantitative analysis and for obtaining information about conjugated electronic systems.
Methodology:
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize for at least 15 minutes. [11]Select the desired wavelength range for scanning (e.g., 200-400 nm for NaVBA).
-
Blanking/Baseline Correction: Fill a quartz cuvette (glass absorbs UV light) with the solvent that will be used for the sample (e.g., deionized water). Place it in the spectrophotometer and perform a baseline or "zero" correction. [12][13]This subtracts the absorbance of the solvent and the cuvette itself from subsequent measurements.
-
Sample Preparation: Prepare a dilute solution of Sodium 4-vinylbenzoate in the same solvent used for the blank. The concentration should be chosen such that the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).
-
Measurement: Rinse the sample cuvette with the prepared solution, then fill it and place it in the instrument. Initiate the scan. [11]5. Data Interpretation: The resulting spectrum will show absorbance as a function of wavelength. The wavelength of maximum absorbance (λ_max) is a characteristic property of the compound's chromophore. The absorbance value at λ_max can be used for quantitative analysis via the Beer-Lambert equation (A = εbc), provided the molar absorptivity (ε) is known.
Relevance in Research and Development
The physicochemical properties detailed in this guide are not merely academic; they directly govern the performance of NaVBA in its applications.
-
High Water Solubility: Enables its use in aqueous-based, "green" polymerization processes and biomedical applications. [1]* Defined pKa: The pKa of ~4.24 means the carboxylate group will be deprotonated (anionic) at physiological pH (~7.4) but protonated (neutral) in acidic environments. This is the basis for creating pH-responsive polymers for smart drug delivery systems, where a drug can be released in the acidic microenvironment of a tumor or within an endosome. [1]* Reactive Vinyl Group: Allows for its incorporation into diverse polymer architectures, including the fabrication of thermo-responsive hydrogels when copolymerized with monomers like N-isopropylacrylamide (NIPAM). [1]
Conclusion
Sodium 4-vinylbenzoate is a high-value monomer whose utility is fundamentally derived from its distinct physicochemical properties. A thorough understanding of its solubility, acidity, and reactivity is paramount for designing and optimizing advanced functional materials. The experimental protocols provided herein represent robust, self-validating systems for the accurate characterization of this and other similar monomers, ensuring reproducibility and reliability in research and development settings.
References
- Sodium 4-vinylbenzo
- How to Determine Pka from Titration Curve - Ore
- 4-Vinylbenzoic acid - ChemicalBook. (URL: )
- How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titr
- EXPERIMENT 1 DETERMIN
- Sodium 4-vinylbenzoate | C9H7NaO2 | CID 23678995 - PubChem - NIH. (URL: )
- 77124-40-4|Sodium 4-vinylBenzo
- Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory - Purdue College of Engineering. (2012). (URL: )
- How to calcul
- How To Calculate The PKA In Titr
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (URL: )
- Determination of pKa's
- General Experimental Protocol for Determining Solubility - Benchchem. (URL: )
- Sodium 4-vinylbenzoic acid = 98.0 77124-40-4 - Sigma-Aldrich. (URL: )
- 4-Vinylbenzoic acid CAS#: 1075-49-6 - ChemicalBook. (URL: )
- UV-Vis SOP. (URL: )
- SOP for Analysis on UV- Visible Spectrophotometer - Pharmaguideline. (URL: )
- 4-vinyl-benzoic acid sodium salt | CAS#:77124-40-4 | Chemsrc. (2025). (URL: )
- 4-Vinylbenzoic acid | 1075-49-6 - ChemicalBook. (URL: )
- 4-Vinylbenzoic acid 1075-49-6 wiki - Guidechem. (URL: )
- Sodium 4-vinylbenzoic acid = 98.0 77124-40-4 - Sigma-Aldrich. (URL: )
- 4-Vinylbenzoic acid | C9H8O2 | CID 14098 - PubChem. (URL: )
- 4-Vinylbenzoic acid 97 1075-49-6 - Sigma-Aldrich. (URL: )
Sources
- 1. Sodium 4-vinylbenzoate () for sale [vulcanchem.com]
- 2. 4-Vinylbenzoic acid price,buy 4-Vinylbenzoic acid - chemicalbook [chemicalbook.com]
- 3. 4-Vinylbenzoic acid | 1075-49-6 [chemicalbook.com]
- 4. Sodium 4-vinylbenzoate | C9H7NaO2 | CID 23678995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Vinylbenzoic acid | C9H8O2 | CID 14098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-vinyl-benzoic acid sodium salt | CAS#:77124-40-4 | Chemsrc [chemsrc.com]
- 7. Page loading... [guidechem.com]
- 8. 77124-40-4|Sodium 4-vinylBenzoate|BLD Pharm [bldpharm.com]
- 9. 4-Vinylbenzoic acid CAS#: 1075-49-6 [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. cbic.yale.edu [cbic.yale.edu]
